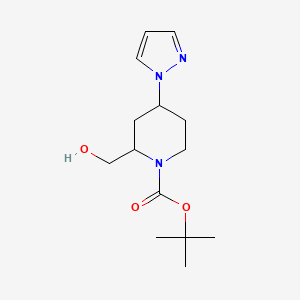
tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23N3O3 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1341034-55-6) is a compound with potential biological activity, particularly in pharmacological applications. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and case studies.
- Molecular Formula : C14H23N3O3
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a piperidine ring substituted with a hydroxymethyl group and a pyrazole moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The precise synthetic pathway can vary, but it generally includes the formation of the piperidine core followed by the introduction of the pyrazole and hydroxymethyl groups.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related pyrazole derivatives can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative damage. For example, it has been observed to inhibit apoptosis in neuronal cell lines exposed to oxidative stressors like tert-butyl hydroperoxide (tBHP). The mechanism involves the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are critical for cell survival and apoptosis regulation .
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its application in treating inflammatory diseases .
Case Studies
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological pathways.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of pyrazole-based compounds that demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for similar activities .
- Neuroprotective Effects : Another study explored the neuroprotective potential of piperidine derivatives, which may relate to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Agricultural Science
The compound's pyrazole structure is also relevant in agricultural applications, particularly as a potential pesticide or herbicide.
Case Studies
- Pesticidal Activity : Research into pyrazole derivatives has shown promise as effective agents against pests and diseases affecting crops. The structural analogs of this compound have been tested for their efficacy against specific agricultural pests, indicating its potential utility in crop protection strategies .
Material Science
In material science, the unique properties of this compound can be harnessed for developing new materials with specific functionalities.
Case Studies
- Polymer Chemistry : The incorporation of piperidine and pyrazole units into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Such materials could be useful in various applications ranging from coatings to high-performance composites .
Comparative Data Table
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-pyrazol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-8-5-11(9-12(16)10-18)17-7-4-6-15-17/h4,6-7,11-12,18H,5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOQMHRJQJTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















